molecular formula C18H23NO2 B8353632 1-(7-(Heptyloxy)quinolin-3-yl)ethanone

1-(7-(Heptyloxy)quinolin-3-yl)ethanone

Cat. No. B8353632
M. Wt: 285.4 g/mol
InChI Key: FRTQFHUPHSNVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09181191B2

Procedure details

To a solution of oxalyl chloride (987 mg, 7.8 mmol, 1.5 eq.) in dry CH2Cl2 (40 mL) was added slowly DMSO (1.6 g, 20.8 mmol, 4 eq.) at −78° C. under N2 After 30 min, 1-(7-(heptyloxy)quinolin-3-yl)ethanol (1.5 g, 5.2 mmol) was added dropwise at −78° C. The mixture was stirred for 2 h at −78° C., and then Et3N (3.2 g, 31 mmol, 6 eq.) was added at −78° C. After 20 min, the mixture was warmed to room temperature. Then the reaction mixture was added water (30 mL), extracted (DCM), washed (brine), dried (Na2SO4), filtered and evaporated to dryness to give the crude product, which was purified by silica gel column chromatography (PE-EA, 10:1) to give 1-(7-(heptyloxy)quinolin-3-yl)ethanone as yellow solid (1.08 g, yield 73%). ESI-MS: 286 (M+H)+.
Quantity
987 mg
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3.2 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH2:11]([O:18][C:19]1[CH:28]=[C:27]2[C:22]([CH:23]=[C:24]([CH:29]([OH:31])[CH3:30])[CH:25]=[N:26]2)=[CH:21][CH:20]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].CCN(CC)CC>C(Cl)Cl.O>[CH2:11]([O:18][C:19]1[CH:28]=[C:27]2[C:22]([CH:23]=[C:24]([C:29](=[O:31])[CH3:30])[CH:25]=[N:26]2)=[CH:21][CH:20]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
987 mg
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
1.6 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
C(CCCCCC)OC1=CC=C2C=C(C=NC2=C1)C(C)O
Step Three
Name
Quantity
3.2 g
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted (DCM)
WASH
Type
WASH
Details
washed (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (PE-EA, 10:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCCC)OC1=CC=C2C=C(C=NC2=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.